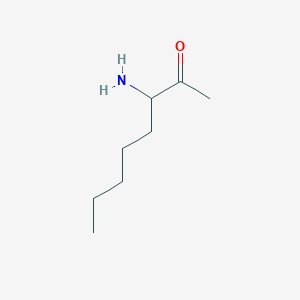

2-Octanone, 3-amino-

CAS No.: 753386-51-5

Cat. No.: VC18701142

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 753386-51-5 |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | 3-aminooctan-2-one |

| Standard InChI | InChI=1S/C8H17NO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6,9H2,1-2H3 |

| Standard InChI Key | ZOZGRMXVDFHAMX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(C(=O)C)N |

Introduction

Physicochemical Properties

Free Base (CAS 753386-51-5)

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.227 g/mol |

| Exact Mass | 143.131 g/mol |

| PSA (Polar Surface Area) | 43.09 Ų |

| LogP | 2.183 |

Critical data such as melting point, boiling point, and density remain unreported in the literature .

Hydrochloride Salt (CAS 21419-30-7)

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈ClNO |

| Molecular Weight | 179.688 g/mol |

| Density | 0.885 g/cm³ |

| Boiling Point | 202.3°C (760 mmHg) |

| Flash Point | 76.2°C |

| Vapour Pressure | 0.294 mmHg (25°C) |

The hydrochloride salt’s higher polarity (PSA: 43.09 Ų) and reduced vapour pressure enhance its stability for laboratory handling .

Synthesis and Production

Classical Synthetic Routes

The hydrochloride salt was first synthesized by Zav'yalov et al. (1985) via reductive amination of 2-octanone using ammonium chloride and sodium cyanoborohydride under acidic conditions . The free base is typically isolated by neutralization of the salt with a weak base like sodium bicarbonate.

Applications in Organic Synthesis

Chiral Building Block

The amine and ketone functionalities enable dual reactivity, making 3-amino-2-octanone a candidate for chiral auxiliaries in enantioselective aldol reactions . For instance, its hydrochloride salt could serve as a precursor to β-amino alcohols, valuable in pharmaceutical synthesis.

Pharmaceutical Intermediates

The compound’s structural similarity to 3-amino-4-octanol (PubChem CID 55284966) suggests potential in antiviral or抗菌 agent development .

Research Trends and Future Directions

Green Chemistry Innovations

The integration of deep eutectic solvents (DES) and ionic liquids in biocatalysis (e.g., Acetobacter-mediated reductions) could optimize yield and sustainability for 3-amino-2-octanone derivatives .

Structural Analog Development

Modifying the alkyl chain length (e.g., 3-aminononan-2-ol, C₉H₂₁NO) or introducing halogen substituents may enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume